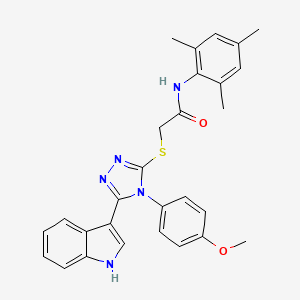
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C28H27N5O2S and its molecular weight is 497.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. The compound's unique structure, which includes an indole moiety and a triazole ring, suggests a variety of mechanisms through which it may exert its effects.
- Molecular Formula : C25H27N5O2S
- Molecular Weight : 461.6 g/mol
- IUPAC Name : 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-mesitylacetamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole and triazole rings are known to bind to specific receptors and enzymes, influencing cellular pathways related to proliferation, apoptosis, and immune responses.
Key Mechanisms:
- Enzyme Inhibition : The triazole ring can act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : The indole structure may interact with neurotransmitter receptors, potentially affecting signaling pathways that regulate cell growth and survival.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has shown activity against various cancer cell lines, indicating its promise as a therapeutic agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K-562 (Leukemia) | 0.056 | |
| MDA-MB-435 (Melanoma) | 0.080 | |
| HCT-116 (Colon) | 0.67 | |
| PC-3 (Prostate) | 0.80 |
Case Studies
- In Vitro Studies : A study conducted by Arafa et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
- Mechanism-Based Approaches : Research published in ACS Omega highlighted the compound's ability to inhibit specific pathways associated with tumor growth and metastasis, showcasing its potential in targeted cancer therapies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives and involves cyclization reactions to form the triazole ring.
Synthetic Route Overview:
- Preparation of Indole Derivative : Synthesis begins with the formation of the indole core.
- Triazole Formation : Cyclization reactions are used to create the triazole structure.
- Final Coupling : The thioether bond is formed by reacting the triazole with the mesitylacetamide component.
属性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-17-13-18(2)26(19(3)14-17)30-25(34)16-36-28-32-31-27(23-15-29-24-8-6-5-7-22(23)24)33(28)20-9-11-21(35-4)12-10-20/h5-15,29H,16H2,1-4H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSRCJJUZVBNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













